Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate

Catalog No.
S13517391
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
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Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-car...

Product Name

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

JUGDBGPNWMSSRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCNC2)C=C1

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is a bicyclic compound characterized by a benzoazepine structure. This compound features a fused benzene and azepine ring, which contributes to its unique chemical properties. The molecular formula for this compound is C12H13NC_{12}H_{13}N with a molecular weight of approximately 173.24 g/mol. The structure includes a methyl ester functional group at the carboxylate position, enhancing its solubility and reactivity in various chemical environments.

Typical of compounds containing both ester and amine functionalities:

  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom within the azepine ring may undergo nucleophilic substitution reactions, particularly with alkyl halides.
  • Cyclization Reactions: The compound can serve as a precursor in cyclization reactions to form more complex polycyclic structures.

This compound has been studied for its potential biological activities, particularly as a therapeutic agent. Compounds related to the benzoazepine class are known to exhibit various pharmacological effects, including:

  • Serotonin Receptor Agonism: Related compounds have shown activity as serotonin receptor agonists, making them candidates for treating mood disorders and obesity .
  • Neuroprotective Effects: Some derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Synthesis of methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate can be achieved through several methods:

  • Friedel-Crafts Cyclization: Utilizing aromatic precursors and alkyl halides in the presence of Lewis acids (e.g., aluminum chloride) can yield the desired bicyclic structure.
  • Reduction Reactions: Starting from appropriate ketones or aldehydes followed by reduction can lead to the formation of the tetrahydro derivative.
  • Esterification: The final methyl ester can be formed from the carboxylic acid through reaction with methanol in the presence of an acid catalyst.

Studies on interaction profiles reveal that compounds within this structural class may interact with various biological targets:

  • Receptor Binding Studies: Investigations into binding affinities for serotonin receptors suggest potential therapeutic applications in mood regulation.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can inform its safety and efficacy profiles in clinical settings.

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate shares structural similarities with other compounds in the benzodiazepine and benzoazepine families. Below are some similar compounds:

Compound NameMolecular FormulaKey Features
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepineC12H14ClNC_{12}H_{14}ClNChlorinated derivative with serotonin receptor activity .
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepineC11H15NOC_{11}H_{15}NOContains a methoxy group; potential for varied biological activity .
[(2S)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzodiazepin-2-yl]acetic acidC12H14N2O3C_{12}H_{14}N_2O_3Represents a benzodiazepine derivative with distinct pharmacological properties .

Uniqueness

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is unique due to its specific combination of functional groups and stereochemistry that may confer distinct pharmacological properties compared to other members of its class. Its potential as a serotonin receptor agonist sets it apart from other similar compounds that may not exhibit this activity.

The systematic IUPAC name methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate reflects its structural features:

  • Benzo[c]azepine core: A bicyclic system comprising a benzene ring fused to a seven-membered azepine ring in the c-orientation, where the nitrogen atom occupies position 1.
  • Tetrahydro modification: Saturation of four carbon atoms in the azepine ring (positions 2–5), reducing ring strain and enhancing conformational flexibility.
  • Methyl ester substituent: A carboxylate group esterified with methanol at position 8 of the fused aromatic system.

Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
CAS Registry Number1397226-03-7
Synonymous DesignationsSCHEMBL12486922, EN300-7472856

The compound’s structure was confirmed via spectral techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which verify the placement of the methyl ester and the saturation pattern of the azepine ring. Comparative analysis with related benzazepines, such as 2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 1701-57-1), highlights the influence of ring fusion orientation (b vs. c) on electronic properties and reactivity.

Historical Context and Discovery Timeline

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate first appeared in scientific literature in 2012, as documented in its PubChem entry (CID 68287713). Its synthesis aligns with broader trends in heterocyclic chemistry, where benzazepines gained prominence due to their bioisosteric resemblance to indole and quinoline frameworks. Early benzazepine research focused on psychoactive compounds, but by the 2000s, applications expanded to include kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Key milestones in its development include:

  • 2007: Advancements in solid-phase synthesis enabled efficient functionalization of benzazepine scaffolds, laying groundwork for later derivatives.
  • 2012: Initial characterization of the compound, including spectroscopic validation and computational property prediction.
  • 2025: Updated physicochemical data in PubChem, reflecting ongoing refinements in analytical methodologies.

The compound’s discovery underscores the interplay between synthetic innovation and the demand for structurally diverse heterocycles in high-throughput screening campaigns.

Significance in Organic Chemistry and Heterocyclic Research

Benzazepines occupy a critical niche in medicinal chemistry due to their ability to mimic natural ligands while offering metabolic stability. Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate exemplifies this through:

Synthetic Versatility

  • Ester functionalization: The methyl ester serves as a handle for hydrolysis to carboxylic acids or transesterification, enabling diversification at position 8.
  • Solid-phase compatibility: As demonstrated in pilot library syntheses, the scaffold can be immobilized on resins like FMPB-AM for sequential modifications, including acylations and cross-coupling reactions.

Structural Insights

  • Conformational analysis: Partial saturation of the azepine ring reduces planarity, favoring interactions with protein binding pockets that require non-aromatic partners.
  • Electronic effects: The electron-withdrawing ester group modulates the aromatic system’s electron density, influencing reactivity in electrophilic substitution reactions.

Applications in Drug Discovery

  • GPCR targeting: Benzazepines are explored as serotonin and dopamine receptor modulators, with the methyl ester derivative serving as a precursor for bioactive analogs.
  • Library design: The compound’s synthetic tractability supports the generation of structurally related analogs for structure-activity relationship (SAR) studies, as evidenced by its inclusion in combinatorial chemistry platforms.

A comparative analysis of benzazepine derivatives illustrates its unique attributes:

CompoundCore StructureSubstituentsKey Applications
Methyl 8-carboxylate derivative Benzo[c]azepineMethyl ester at C8Synthetic intermediate
11H-Dibenzo[b,e]azepine-10-carboxamide DibenzoazepineCarboxamide at C10Antimicrobial research
8,9-Dichloro derivative Benzo[c]azepineChlorine at C8/C9Neurological studies

This derivative’s combination of a rigid aromatic system and flexible tetrahydro moiety makes it a compelling candidate for fragment-based drug design, particularly in central nervous system (CNS) disorders where blood-brain barrier penetration is essential.

The synthesis of Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate represents a significant challenge in heterocyclic chemistry due to the inherent difficulty of constructing seven-membered nitrogen-containing ring systems. This comprehensive analysis examines the evolution of synthetic approaches from classical methodologies to modern catalytic innovations, encompassing green chemistry principles and process optimization strategies.

Classical Synthesis Routes from Benzazepine Precursors

Classical synthetic approaches to benzazepine derivatives have historically relied on well-established cyclization methodologies, though these methods often suffer from moderate yields and harsh reaction conditions. The fundamental strategies involve ring closure reactions that form the characteristic seven-membered azepine ring through various mechanistic pathways [1] [2].

Friedel-Crafts Cyclization Methodology

The Friedel-Crafts approach represents one of the earliest successful strategies for benzazepine synthesis. This method employs benzyl halide precursors in the presence of aluminum trichloride catalyst, operating at temperatures between 80-120°C for 2-6 hours. The mechanism involves electrophilic aromatic substitution followed by intramolecular cyclization, yielding products in the range of 45-75% [3] [4]. The process requires careful control of reaction conditions to minimize polyalkylation side reactions and achieve selective seven-membered ring formation.

Reductive Cyclization from ortho-Nitrobenzyl Compounds

A significant advancement emerged through reductive cyclization methodologies utilizing ortho-nitrophenyl substrates with triethyl phosphite as the reducing agent. This approach operates at elevated temperatures (140-180°C) for 4-8 hours, achieving yields of 42-68% [2] [5]. The mechanism involves initial reduction of the nitro group to generate a nitrene intermediate, which subsequently undergoes intramolecular cyclization. The reaction has been exploited for the synthesis of various nitrogen heterocycles, including carbazoles, indoles, and benzazepines.

Thermal Cyclization Strategies

Thermal cyclization of N-phenylpropanamide derivatives provides an alternative route, though requiring more extreme conditions (200-250°C, 6-12 hours) and delivering moderate yields (38-62%) [6]. This approach relies on thermal activation to promote intramolecular cyclization through nucleophilic attack of the amide nitrogen on the aromatic ring. Despite the harsh conditions, this method offers good functional group tolerance and has been successfully applied to various substituted precursors.

Organometallic Approaches

Grignard-mediated cyclization represents a more controlled approach, utilizing organomagnesium reagents with carbonyl compounds under mild conditions (0°C to room temperature, 2-4 hours). This methodology achieves improved yields of 50-78% while operating under significantly milder conditions compared to thermal approaches [1] [4]. The process involves formation of a magnesium alkoxide intermediate followed by intramolecular cyclization.

MethodStarting MaterialsReaction ConditionsTypical Yield (%)
Friedel-Crafts CyclizationBenzyl halides, AlCl₃ catalyst80-120°C, 2-6 hours45-75
Reductive Cyclization from o-Nitrobenzyl Compoundso-Nitrophenyl substrates, triethyl phosphite140-180°C, 4-8 hours42-68
Thermal Cyclization of PhenylpropanamidesN-phenylpropanamide derivatives200-250°C, 6-12 hours38-62
Grignard-Mediated CyclizationOrganomagnesium reagents, carbonyl compounds0°C to rt, 2-4 hours50-78
Claisen Rearrangement ApproachAllyl aryl ethers, thermal conditions180-220°C, 8-16 hours35-58

Modern Catalytic Approaches: Transition Metal-Mediated Strategies

The advent of transition metal catalysis has revolutionized benzazepine synthesis, offering improved selectivity, milder reaction conditions, and enhanced functional group compatibility. These methodologies exploit the unique reactivity patterns enabled by various metal centers to achieve efficient seven-membered ring construction [7] [8] [9].

Rhodium-Catalyzed Cyclopropanation/Rearrangement Sequences

Rhodium(II) carboxylate complexes, particularly Rh₂(OAc)₄ with appropriate ligands, facilitate elegant cyclopropanation/1-aza-Cope rearrangement sequences. Operating at moderate temperatures (60-80°C) for 8-16 hours, these reactions achieve excellent yields of 65-89% [10] [11]. The mechanism involves initial formation of a rhodium carbene intermediate from diazo precursors, followed by cyclopropanation and subsequent rearrangement to form the seven-membered ring. This approach demonstrates remarkable stereospecificity and allows for highly diastereoselective processes.

Palladium-Catalyzed Carbon-Hydrogen Activation

Palladium catalysis has emerged as a powerful tool for benzazepine synthesis through carbon-hydrogen bond activation strategies. The Pd(OAc)₂/PPh₃ system enables formal (4+2) and (5+2) cycloaddition reactions involving activation of C(sp³)-H bonds, providing direct access to tetrahydroquinoline and tetrahydro-2-benzazepine skeletons [12] [13]. These reactions utilize amidotolyl precursors and allenes as annulation partners, operating at 100-140°C for 12-24 hours with yields ranging from 58-84%. The methodology represents an unconventional approach that bypasses the need for pre-functionalized substrates.

Gold-Catalyzed Ring Expansion Methodologies

Gold catalysis offers unique opportunities for benzazepine synthesis through oxidative ring expansion strategies. The Au(PPh₃)Cl/AgSbF₆ system catalyzes highly regio- and chemoselective ring expansion of 2-alkynyl-1,2-dihydropyridines using pyridine-N-oxide as oxidant [9]. Operating under mild conditions (25-60°C, 4-12 hours), these reactions achieve excellent yields of 72-95% with broad functional group tolerance. The process proceeds through exclusive 1,2-migration of vinyl or phenyl groups, providing efficient access to various azepine derivatives.

Iron-Mediated Aza-Prins Cyclization

Iron(III) salts represent sustainable alternatives to precious metal catalysts for benzazepine synthesis. The Fe(III)-mediated aza-Prins cyclization enables synthesis of tetrahydroazepines through silyl aza-Prins cyclization combined with Peterson-type elimination reactions [14]. Operating at 70-100°C for 6-20 hours, this methodology achieves yields of 55-78% while forming carbon-nitrogen, carbon-carbon bonds and endocyclic double bonds in a single step under mild conditions.

Ruthenium-Based Metathesis Strategies

Ring-closing metathesis (RCM) using ruthenium-based catalysts provides an alternative approach to seven-membered ring construction. These reactions operate at moderate temperatures (40-80°C) for relatively short times (2-8 hours), achieving yields of 70-92% [15]. The methodology demonstrates excellent functional group tolerance and allows for the synthesis of highly substituted benzazepine derivatives.

Catalyst SystemReaction TypeTemperature (°C)Time (hours)Yield Range (%)
Rh₂(OAc)₄/LigandCyclopropanation/Rearrangement60-808-1665-89
Pd(OAc)₂/PPh₃C-H Activation/Cyclization100-14012-2458-84
Au(PPh₃)Cl/AgSbF₆Hydroamination/Ring Expansion25-604-1272-95
Fe(III) saltsAza-Prins Cyclization70-1006-2055-78
Ru-based metathesis catalystsRing-Closing Metathesis40-802-870-92

Solvent-Free and Green Chemistry Synthesis Innovations

The imperative for sustainable chemical processes has driven significant innovations in green chemistry approaches to benzazepine synthesis. These methodologies prioritize environmental compatibility while maintaining synthetic efficiency [16] [17] [18].

Deep Eutectic Solvent Applications

Deep eutectic solvents (DES) represent a breakthrough in sustainable benzazepine synthesis. Composed entirely of natural components such as choline chloride and oxalic acid dihydrate, these systems act simultaneously as catalyst and solvent [2] [16]. The methodology enables construction of seven-membered N-heterocycles at 70-80°C over 20-48 hours, achieving impressive yields of 78-92%. The DES medium is biodegradable, recyclable, and eliminates the need for strong acids or additional catalysts, making it particularly attractive for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized heterocyclic synthesis by dramatically reducing reaction times while improving yields. For benzazepine derivatives, microwave-assisted synthesis operates at elevated temperatures (150-200°C) but requires only 8-15 minutes, achieving yields of 85-95% [19] [18]. The methodology offers several advantages including clean chemistry, energy efficiency, improved yields, and wide applicability. The use of focused microwave irradiation in closed vessels provides precise control over power, temperature, and pressure, enabling optimization studies that would be impractical with conventional heating.

Solvent-Free Reaction Conditions

Solvent-free methodologies eliminate organic solvents entirely, operating under neat conditions at 120-180°C for 2-6 hours with yields of 68-85% [17] [20]. These approaches often employ solid-supported reagents or mechanochemical activation to promote reactions. The absence of solvents enhances atom economy, reduces waste generation, and simplifies product isolation. Additionally, solvent-free conditions often lead to increased reaction rates due to higher effective concentrations.

Water-Based Synthetic Strategies

Aqueous reaction media represent the ultimate in environmentally benign synthesis. Water-based approaches to benzazepine synthesis operate at 80-120°C for 3-12 hours, achieving yields of 55-75% [8] [20]. While yields may be lower compared to organic solvents, the environmental benefits and safety advantages make these methods attractive for large-scale applications. The use of water also facilitates product isolation through simple extraction procedures.

Continuous Flow Processing

Continuous flow chemistry offers unprecedented control over reaction parameters while enabling efficient scale-up. Flow processing of benzazepine synthesis operates at 60-140°C with residence times of 10-90 minutes, achieving yields of 80-94% [21] [22]. The miniaturized reactor environment provides enhanced heat and mass transfer, improved safety through reaction containment, and facilitates scale-out through parallelization. The continuous removal of products inherent in flow systems often leads to improved yields and selectivities compared to batch processes.

ApproachKey AdvantagesReaction TimeTemperature (°C)Yield (%)
Deep Eutectic Solvent (DES)Biodegradable, recyclable medium20-48 hours70-8078-92
Microwave-Assisted SynthesisReduced reaction time, energy efficient8-15 minutes150-20085-95
Solvent-Free ConditionsNo organic solvents, atom economy2-6 hours120-18068-85
Water-Based ReactionsEnvironmentally benign, safe3-12 hours80-12055-75
Continuous Flow ProcessingPrecise control, scalable10-90 minutes60-14080-94

Process Optimization: Yield Enhancement and Byproduct Minimization

Process optimization represents a critical aspect of modern synthetic chemistry, focusing on maximizing efficiency while minimizing waste and cost. For benzazepine synthesis, systematic optimization of reaction parameters has led to significant improvements in both yield and selectivity [23] [24] [25].

Catalyst Loading Optimization

Systematic studies have demonstrated that catalyst loading represents a critical parameter affecting both reaction efficiency and economic viability. Optimal catalyst loadings typically range from 2-5 mol%, representing a balance between reaction rate and cost considerations [1] [7] [12]. Increasing catalyst loading from 1 mol% to 5 mol% has been shown to increase yields from 45% to 78%, while further increases provide diminishing returns. The optimization also involves careful selection of ligands and co-catalysts to maximize turnover frequency and minimize catalyst deactivation pathways.

Solvent System Engineering

Solvent volume optimization has proven crucial for both selectivity and economic considerations. The optimal solvent volume ranges from 2-4 mL per mmol of substrate, providing improved selectivity by 15% compared to more dilute conditions [17] [20]. Higher concentrations can lead to increased side reactions, while lower concentrations reduce reaction rates and increase solvent costs. The choice of solvent system also significantly impacts product isolation and purification procedures.

Temperature and Time Optimization

Reaction temperature optimization typically identifies an optimal range of 80-120°C for most catalytic processes, representing a compromise between reaction rate and selectivity [14] [25]. Enhanced conversion by 25% has been achieved through careful temperature control, while minimizing decomposition pathways that become significant at higher temperatures. Similarly, reaction time optimization (6-16 hours) has been shown to minimize side product formation while ensuring complete conversion of starting materials.

Concentration Effects and Mass Transfer

Substrate concentration optimization has identified an optimal range of 0.1-0.3 M for most benzazepine syntheses [21] [24]. This concentration range provides optimal balance between reaction rate and selectivity while minimizing intermolecular side reactions. Higher concentrations can lead to increased byproduct formation through competitive pathways, while lower concentrations result in reduced productivity and increased costs.

Economic Impact and Sustainability Metrics

The implementation of optimized reaction conditions has demonstrated significant economic benefits across multiple parameters. Catalyst loading optimization has achieved cost reductions of 20-30%, while solvent optimization has reduced costs by 15-25% [24]. Energy optimization through temperature control has achieved 10-15% reductions in energy costs, while productivity improvements through time optimization have achieved 25-35% cost reductions. Overall process optimization has reduced byproduct formation by 30-40%, significantly improving atom economy and reducing waste treatment costs.

ParameterOptimized ValueImpact on YieldCost Reduction
Catalyst Loading2-5 mol%Increased from 45% to 78%20-30%
Solvent Volume2-4 mL/mmol substrateImproved selectivity by 15%15-25%
Reaction Temperature80-120°CEnhanced conversion by 25%10-15% (energy)
Reaction Time6-16 hoursMinimized side products25-35% (productivity)
Substrate Concentration0.1-0.3 MReduced byproduct formation20-30%

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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